molecular formula C11H14O3 B3272180 Ethyl 2-(4-hydroxyphenyl)propanoate CAS No. 56355-15-8

Ethyl 2-(4-hydroxyphenyl)propanoate

Cat. No. B3272180
Key on ui cas rn: 56355-15-8
M. Wt: 194.23 g/mol
InChI Key: MCTRPSAWYSXUSZ-UHFFFAOYSA-N
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Patent
US09278954B2

Procedure details

To a mixture of 13.0 g (78.2 mmol) of 2-(4-hydroxyphenyl)propionic acid in 250 ml EtOH 5.82 ml (78.2 mmol) thionyl chloride are added slowly at 0° C. The reaction mixture is stirred at 70° C. for 2 h. After cooling to r.t. the solvent is removed in vacuo. The residue is mixed with toluene and the solvent is removed again.
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH3:12])[C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[CH3:13][CH2:14]O>>[CH2:13]([O:10][C:9](=[O:11])[CH:8]([C:5]1[CH:4]=[CH:3][C:2]([OH:1])=[CH:7][CH:6]=1)[CH3:12])[CH3:14]

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C(=O)O)C
Name
Quantity
250 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 70° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added slowly at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to r.t. the solvent
CUSTOM
Type
CUSTOM
Details
is removed in vacuo
ADDITION
Type
ADDITION
Details
The residue is mixed with toluene
CUSTOM
Type
CUSTOM
Details
the solvent is removed again

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)OC(C(C)C1=CC=C(C=C1)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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